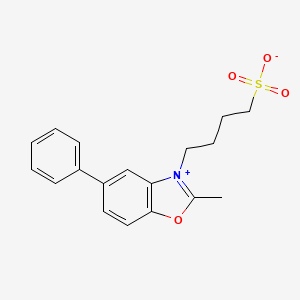

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt is a chemical compound with the molecular formula C18H19NO4S It is a heterocyclic organic compound that contains a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt typically involves the reaction of 2-methylbenzoxazole with 4-sulfobutylphenylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The use of advanced equipment and technology helps in maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding reduced products.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Benzothiazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt

- Benzimidazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt

Uniqueness

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt is unique due to its specific benzoxazole ring system and the presence of a sulfobutyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt (CAS: 55526-94-8) is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, structure-activity relationships, and relevant research findings.

- Molecular Formula : C₁₈H₁₉NO₄S

- Molar Mass : 345.42 g/mol

- Synonyms : 2-Methyl-5-phenyl-3-(4-sulfonatobutyl)benzoxazolium, Benzoxazolium hydroxide inner salt

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including the inner salt of benzoxazolium. The compound exhibits selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans.

Table 1: Antimicrobial Activity of Benzoxazolium Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzoxazolium Inner Salt | Bacillus subtilis | 32 μg/mL |

| Benzoxazolium Inner Salt | Candida albicans | 64 μg/mL |

The structure–activity relationship (SAR) analysis indicates that modifications in the benzoxazole ring can significantly influence antimicrobial efficacy. Compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups .

Anticancer Activity

In addition to its antimicrobial properties, benzoxazolium derivatives have shown promise in anticancer applications. Research indicates that certain derivatives possess selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various benzoxazole derivatives on cancer cell lines using a colorimetric assay (WST-1). The results indicated:

- Compound A (a derivative): IC₅₀ = 10 μM against cancer cell line X

- Compound B (benzoxazolium inner salt): IC₅₀ = 25 μM against cancer cell line Y

These findings suggest that benzoxazolium derivatives can be further explored as potential anticancer agents due to their selective toxicity profiles .

Structure-Activity Relationship (SAR)

The SAR studies of benzoxazole compounds reveal critical insights into their biological activities. For instance, the presence of specific substituents on the benzene ring affects both antimicrobial and anticancer activities.

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating | Increases activity |

| Electron-withdrawing | Decreases activity |

| Alkyl chain length | Optimal chain length enhances activity |

The modification of substituents allows for targeted design of new derivatives with improved biological profiles.

Q & A

Basic Research Questions

Q. Q1. What is a robust synthetic route for preparing benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt, and what critical parameters influence yield?

Methodological Answer: A validated synthesis involves condensing 2-methylbenzoxazolium precursors with aldehyde derivatives. For example, refluxing 2-methyl-3-(4-sulfobutyl)-benzoxazolium (0.5 mmol) with an aromatic aldehyde (e.g., benzaldehyde derivatives, 0.5 mmol) in n-butanol with a catalytic base (e.g., morpholine) under nitrogen for 30 minutes. The product precipitates upon cooling and is purified via recrystallization (methanol/ethanol) . Key parameters include:

- Molar ratio : 1:1 stoichiometry to avoid side reactions.

- Solvent polarity : n-butanol enhances reaction homogeneity.

- Purification : Sequential washing with ethyl alcohol removes unreacted aldehydes.

Typical yields range from 85–91% for analogous sulfobutyl benzoxazolium salts .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : 1H and 13C NMR to verify sulfobutyl chain integration (δ 1.5–2.5 ppm for butyl protons) and benzoxazole/phenyl group resonance.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (C18H19NO4S: 345.11 g/mol) .

- Elemental analysis : Validate %C, %H, and %N against calculated values (±0.3% tolerance).

Advanced Research Questions

Q. Q3. What computational strategies can elucidate the electronic properties of this benzoxazolium salt, and how do they correlate with experimental data?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- HOMO-LUMO gaps : Correlate with UV-Vis absorption maxima (e.g., λmax ~450–550 nm for similar dyes) .

- Charge distribution : Sulfobutyl groups enhance hydrophilicity, validated via solubility tests in polar solvents (e.g., >50 mg/mL in water) .

- Excited-state dynamics : Time-dependent DFT (TD-DFT) models explain fluorescence quenching mechanisms in aggregated states.

Q. Q4. How does the sulfobutyl substituent influence aggregation-induced emission (AIE) or solvatochromic behavior in this compound?

Methodological Answer:

- AIE studies : Monitor fluorescence intensity in THF/water mixtures. At >70% water fraction, restricted intramolecular rotation (RIR) of the phenyl group enhances emission, typical of AIE-active dyes.

- Solvatochromism : Measure UV-Vis shifts in solvents of varying polarity (e.g., Δλ = 20–30 nm from hexane to DMSO). The sulfobutyl group stabilizes the excited state via hydrogen bonding, red-shifting absorption .

Q. Q5. What advanced applications does this compound have in materials science, such as light-matter interaction studies?

Methodological Answer: The sulfobutyl group enables aqueous compatibility for:

- Plasmon-exciton coupling : Embedding in silver nanorod-J-aggregate systems to study strong coupling (e.g., Rabi splitting >200 meV) .

- Photosensitizers : Use in dye-sensitized solar cells (DSSCs) with TiO2 electrodes. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer efficiency.

Q. Data Contradiction and Reproducibility

Q. Q6. How should researchers address discrepancies in reported synthetic yields for sulfobutyl benzoxazolium salts?

Methodological Answer:

- Parameter optimization : Systematically vary temperature (70–100°C), solvent (n-butanol vs. ethanol), and catalyst (piperidine vs. morpholine).

- Side-product analysis : Use HPLC-MS to identify byproducts (e.g., over-alkylated species).

- Reproducibility checklist : Pre-dry solvents, use inert atmospheres, and standardize recrystallization protocols .

Q. Comparative Studies

Q. Q7. How do the photophysical properties of this compound compare to structurally related benzothiazolium salts?

Methodological Answer:

Q. Safety and Handling

Q. Q8. What safety protocols are essential when handling this compound in aqueous or organic phases?

Methodological Answer:

Properties

CAS No. |

55526-94-8 |

|---|---|

Molecular Formula |

C18H19NO4S |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

4-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)butane-1-sulfonate |

InChI |

InChI=1S/C18H19NO4S/c1-14-19(11-5-6-12-24(20,21)22)17-13-16(9-10-18(17)23-14)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3 |

InChI Key |

FDUYUVDBSOXQMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.